

Uridine 5'-O-thiodiphosphate: A Technical Guide to its Properties and Applications

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Abstract

Uridine 5'-O-thiodiphosphate (UDP α S), a chemically modified analog of uridine diphosphate (UDP), serves as a critical tool in pharmacological research, particularly in the study of purinergic signaling. Its defining feature is the substitution of a non-bridging oxygen atom with sulfur in the β -phosphate group, which confers significant resistance to hydrolysis by ectonucleotidases. This enhanced stability makes it a reliable and potent agonist for specific P2Y receptors. This technical guide provides an in-depth overview of the physical, chemical, and biological properties of UDP α S, alongside detailed experimental protocols and pathway visualizations to support its application in research and drug development.

Introduction

Uridine 5'-O-thiodiphosphate, often abbreviated as UDPαS or UDP- β -S, is a stable analog of the endogenous nucleotide uridine 5'-diphosphate (UDP).[1][2] In purinergic signaling, extracellular nucleotides like UDP act as signaling molecules by activating a family of G protein-coupled receptors known as P2Y receptors.[3][4][5] However, the rapid degradation of UDP by cell surface enzymes (ectonucleotidases) complicates the study of its physiological roles.[6][7] The strategic replacement of an oxygen with a sulfur atom in the phosphate chain grants UDPαS enhanced metabolic stability, allowing for more sustained and predictable receptor activation.[1][2] This property has established UDPαS as a selective and potent agonist of the P2Y6 receptor, making it an invaluable pharmacological tool for elucidating receptor function, downstream signaling, and potential therapeutic applications.[1][2][4]



Physical and Chemical Properties

The core structure of UDP α S consists of a uridine base linked to a ribose sugar, which is in turn esterified with a thiodiphosphate moiety at the 5' position. The presence of the sulfur atom is key to its altered chemical reactivity and biological stability.

General Properties

A summary of the key physical and chemical identifiers for UDP α S is presented below. It is commonly available as a trisodium salt.

Property	Value	Source
Chemical Name	Uridine 5'-O-thiodiphosphate	N/A
Synonyms	UDPαS, UDP-β-S	[1][2]
Molecular Formula	C ₉ H ₁₄ N ₂ O ₁₁ P ₂ S (Free Acid)	[1][2]
C ₉ H ₁₁ N ₂ Na ₃ O ₁₁ P ₂ S (Trisodium Salt)	[8]	
Molecular Weight	420.23 g/mol (Free Acid)	[2]
486.17 g/mol (Trisodium Salt)	[8]	
Appearance	Typically a white or off-white powder/solid	
Solubility	Soluble in water	[9]
Storage Conditions	-20°C	[1][10]

Chemical Stability

The defining chemical characteristic of UDP α S is its resistance to enzymatic hydrolysis. Ectonucleotidases, such as the E-NTPDase family, rapidly metabolize extracellular nucleotides like ATP and UDP, terminating their signaling activity.[6] The phosphorothioate bond in UDP α S is a poor substrate for these enzymes, leading to a significantly longer half-life in extracellular space.[11] This metabolic stability ensures that the concentration of the agonist at the receptor



site remains constant over the course of an experiment, providing more reliable and reproducible results.

Biological Activity and Receptor Profile

UDPαS is primarily characterized by its activity at P2Y receptors, a family of eight distinct GPCRs in humans (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄).[3][5]

P2Y6 Receptor Agonism

UDPαS is a potent and selective agonist for the P2Y6 receptor.[1][2][12] Activation of the P2Y6 receptor, which couples to Gq/11 proteins, initiates the phospholipase C (PLC) signaling cascade.[4][13] This leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium (Ca²+) and the activation of protein kinase C (PKC), respectively.[4][14] This pathway is implicated in various physiological processes, including immune response, inflammation, and cell proliferation.[4][14][15]

P2Y14 Receptor Antagonism

Interestingly, while being an agonist at the P2Y6 receptor, UDP α S acts as a competitive antagonist at the human P2Y14 receptor.[16] The P2Y14 receptor is activated by UDP-sugars, such as UDP-glucose.[17][18] The antagonist activity of UDP α S at this receptor highlights the subtle structural requirements for ligand recognition and activation across the P2Y family and provides a tool to differentiate the activity of these two receptors.

Receptor Potency and Selectivity

The potency of UDP α S is typically quantified by its half-maximal effective concentration (EC50) in functional assays. The following table summarizes reported EC50 values for UDP α S at the P2Y6 receptor.



Receptor	Cell Line	Assay Type	EC ₅₀	Source
Human P2Y6	1321N1 Astrocytoma Cells	Inositol Phosphate Accumulation	28 nM	[8][19]
Rat P2Y6	Vascular Smooth Muscle Cells	DNA Synthesis	Potent Agonist	[8][19]

Note: Potency can vary depending on the cell system, receptor expression levels, and specific assay conditions.

Signaling Pathways

Activation of the P2Y6 receptor by UDP α S triggers a well-defined intracellular signaling cascade. The diagram below illustrates this pathway, from receptor binding to downstream cellular responses.



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Caption: P2Y6 receptor signaling cascade initiated by UDP α S.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of UDP α S.

Intracellular Calcium Mobilization Assay

Foundational & Exploratory





This functional assay is the most common method to determine the potency (EC₅₀) of P2Y6 agonists like UDP α S. It measures the release of calcium from intracellular stores following receptor activation.[20][21]

Principle: Gq-coupled receptors, like P2Y6, activate PLC, leading to IP₃ production and subsequent release of Ca²⁺ from the endoplasmic reticulum.[4][20] This transient increase in cytosolic Ca²⁺ is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The change in fluorescence intensity is proportional to the intracellular Ca²⁺ concentration and is measured kinetically using a fluorescence plate reader.[20][21]

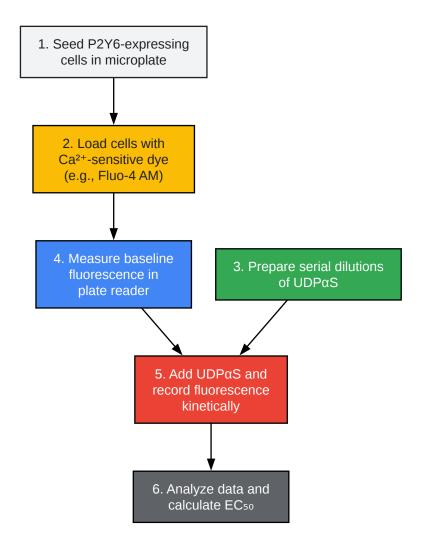
Detailed Protocol:

- Cell Culture: Seed cells expressing the P2Y6 receptor (e.g., HEK293 or CHO cells stably transfected with the receptor) into black-walled, clear-bottom 96-well or 384-well microplates.
 [22] Culture until they reach near-confluence.
- · Dye Loading:
 - Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
 - Prepare the Fluo-4 AM dye solution in the loading buffer according to the manufacturer's instructions, often including an anion-exchange inhibitor like probenecid to prevent dye leakage.
 - Aspirate the culture medium from the cell plate and add the dye loading solution to each well.
 - Incubate the plate for 45-60 minutes at 37°C in the dark.
- Compound Preparation:
 - Prepare a stock solution of UDPαS in an appropriate solvent (e.g., water or assay buffer).
 - Perform a serial dilution of UDPαS in the assay buffer to create a range of concentrations for the dose-response curve. Prepare a vehicle control.
- Fluorescence Measurement:



- Place the cell plate into a fluorescence plate reader (e.g., a FLIPR Fluorometric Imaging Plate Reader) equipped with automated liquid handling.[20]
- Set the instrument to record fluorescence (e.g., Excitation ~485 nm, Emission ~525 nm)
 kinetically.
- Establish a stable baseline fluorescence reading for 10-20 seconds.
- \circ The instrument automatically adds the prepared UDP α S dilutions (and controls) to the wells.
- Continue recording the fluorescence signal for 60-180 seconds to capture the peak response and subsequent decay.
- Data Analysis:
 - The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
 - Plot the response against the logarithm of the UDPαS concentration.
 - Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC₅₀ value.





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Caption: Workflow for a calcium mobilization assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of a compound for a receptor. It measures the ability of an unlabeled compound (like UDP α S) to compete with a radiolabeled ligand for binding to the receptor.[23][24]

Principle: A fixed concentration of a radiolabeled ligand known to bind the receptor is incubated with a receptor preparation (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. [23] The amount of radioligand bound to the receptor decreases as the concentration of the competing unlabeled compound increases. By measuring the bound radioactivity, an inhibition constant (K_i) can be calculated from the IC50 value. [25][26]



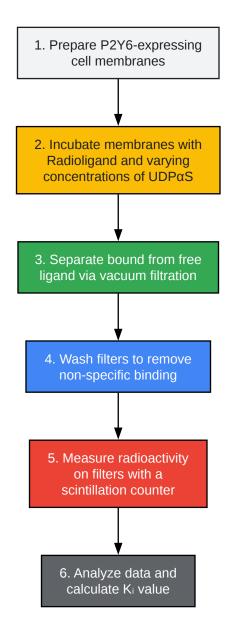
Detailed Protocol:

- Membrane Preparation:
 - Harvest cells expressing the P2Y6 receptor and homogenize them in a cold lysis buffer.
 [25]
 - Centrifuge the homogenate at low speed to remove nuclei and large debris.
 - Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[25]
 - Wash the membrane pellet, resuspend it in buffer, determine the protein concentration (e.g., via BCA assay), and store aliquots at -80°C.[25]
- Assay Setup:
 - The assay is typically performed in 96-well plates.
 - o To each well, add:
 - Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[25]
 - The prepared cell membrane homogenate.
 - A fixed concentration of a suitable P2Y6 radioligand (e.g., [3H]MRS2578, an antagonist).
 - Varying concentrations of unlabeled UDPαS (or vehicle for total binding, and a high concentration of a known ligand for non-specific binding).
- Incubation:
 - Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[25]
- Filtration and Washing:



- Rapidly terminate the incubation by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester.[25] The receptors and bound radioligand are trapped on the filter, while the unbound radioligand passes through.
- Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[25]
- Radioactivity Counting:
 - Dry the filter mat.
 - Add a scintillation cocktail to each filter spot.
 - Measure the radioactivity trapped on the filters using a scintillation counter (e.g., a MicroBeta counter).[25]
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the UDPαS concentration.
 - Fit the data to a competition binding curve to determine the IC₅₀ value.
 - Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[25]





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Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Uridine 5'-O-thiodiphosphate is an indispensable research compound for probing the function of the P2Y6 receptor. Its enhanced metabolic stability overcomes the primary limitation of its endogenous counterpart, UDP, allowing for precise and sustained receptor activation in experimental settings. Its dual role as a P2Y6 agonist and a P2Y14 antagonist further extends its utility as a selective pharmacological tool. The detailed properties and protocols provided in



this guide are intended to facilitate its effective use by researchers, scientists, and drug development professionals exploring the complex world of purinergic signaling.

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